Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoicacid

Description

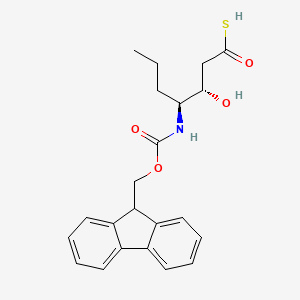

Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is a fluoromethyloxycarbonyl (Fmoc)-protected β-amino acid derivative with a unique stereochemical configuration (3S,4S). It features a hydroxyl group at position 3, a methylthio (-SCH₃) substituent at position 6, and an amino group at position 2. This compound is primarily used in solid-phase peptide synthesis (SPPS) for constructing peptides with enhanced stability or bioactivity, particularly in targeting proteases or protein-protein interactions .

The stereochemical integrity of the 3S,4S configuration is critical for its function, as it mimics natural amino acid side-chain conformations. The methylthio group enhances hydrophobicity and may influence binding specificity in peptide-drug conjugates. Its synthesis typically involves stereoselective methods, such as asymmetric hydrogenation or enzymatic resolution, followed by Fmoc protection .

Properties

Molecular Formula |

C22H25NO4S |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxyheptanethioic S-acid |

InChI |

InChI=1S/C22H25NO4S/c1-2-7-19(20(24)12-21(25)28)23-22(26)27-13-18-16-10-5-3-8-14(16)15-9-4-6-11-17(15)18/h3-6,8-11,18-20,24H,2,7,12-13H2,1H3,(H,23,26)(H,25,28)/t19-,20-/m0/s1 |

InChI Key |

LGLWVARLWKSBLV-PMACEKPBSA-N |

Isomeric SMILES |

CCC[C@@H]([C@H](CC(=O)S)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCCC(C(CC(=O)S)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often begins from commercially available or easily synthesized chiral precursors such as (3S,4S)-4-amino-3-hydroxyhexanoic acid or related statine analogs.

- The methylthio group at C-6 is introduced via nucleophilic substitution or thioether formation reactions, typically involving a suitable leaving group precursor at the C-6 position and methylthiol or methylthio reagents.

- The stereochemistry at C-3 and C-4 is maintained or established through stereoselective hydroxylation and amination steps, often employing chiral catalysts or enzymatic methods to ensure high enantiomeric purity.

Fmoc Protection

- The free amino group at C-4 is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, commonly using a mild base such as sodium bicarbonate or triethylamine in an organic solvent (e.g., dioxane/water or DMF).

- The reaction proceeds at low temperature (0–5°C) to minimize side reactions and preserve stereochemistry.

- The Fmoc group serves as a temporary protecting group, stable under acidic conditions but removable under mild basic conditions, which is essential for solid-phase peptide synthesis.

Purification and Characterization

- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.

- The purified compound is characterized by spectroscopic methods including NMR (1H, 13C), mass spectrometry, and optical rotation measurements to confirm stereochemistry and purity.

- Typical optical rotation values reported are around D = -24 ± 2° to -28 ± 2° (C=1 in DMF), indicating stereochemical integrity.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Stereoselective hydroxylation and amination | Chiral precursors, chiral catalysts or enzymes | Establishes (3S,4S) stereochemistry with hydroxy and amino groups |

| 2 | Methylthio group introduction | Nucleophilic substitution with methylthiol reagents | Introduces methylthio at C-6 position |

| 3 | Fmoc protection | Fmoc-Cl, base (e.g., NaHCO3 or Et3N), DMF, 0–5°C | Protects amino group for peptide synthesis |

| 4 | Purification | Silica gel chromatography or preparative HPLC | Isolates pure Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid |

| 5 | Characterization | NMR, MS, optical rotation | Confirms structure, stereochemistry, and purity |

Research Findings and Optimization Notes

- The stereochemical purity of the product is critical for its function in peptide synthesis and drug development; thus, stereoselective methods and mild reaction conditions are emphasized to prevent racemization.

- The Fmoc protection step is optimized to avoid overreaction or side reactions, with reaction times and temperatures carefully controlled.

- The methylthio substitution can be sensitive to oxidation; therefore, inert atmosphere conditions (e.g., nitrogen or argon) are often used during this step.

- Recent studies highlight the use of enzymatic or chemoenzymatic methods to improve stereoselectivity and yield in the hydroxy and amino group introduction steps.

- Purification by preparative HPLC is preferred for high purity, especially for pharmaceutical-grade materials.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The methylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.

Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group results in a ketone or aldehyde, while reduction can revert it back to the hydroxy form.

Scientific Research Applications

Peptide Synthesis

Key Building Block

Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is widely utilized in the synthesis of peptides. This compound acts as a critical building block that allows researchers to create complex peptide structures necessary for various biological studies and therapeutic applications. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates the sequential addition of amino acids during solid-phase peptide synthesis (SPPS), enhancing the efficiency and yield of peptide production .

Drug Development

Novel Pharmaceutical Design

The compound's unique structure enhances the design of novel pharmaceuticals by allowing for targeted interactions with specific biological pathways. This capability is particularly valuable in developing drugs aimed at treating diseases where precise molecular targeting is crucial. By incorporating Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid into drug formulations, researchers can improve the efficacy and specificity of therapeutic agents .

Bioconjugation

Facilitating Diagnostic Tools

In bioconjugation processes, Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid aids in attaching biomolecules to surfaces or other compounds. This application is essential for developing diagnostic tools and targeted therapies, as it enables the precise delivery of therapeutic agents to specific cells or tissues. The compound's ability to form stable conjugates makes it an attractive option for researchers working on bioconjugation strategies .

Research in Neuroscience

Understanding Neuropeptides

This amino acid derivative plays a role in studying neuropeptides, which are crucial for understanding neurological functions and disorders. By utilizing Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid in neuropeptide synthesis, researchers can explore potential treatments for various neurological conditions, contributing to advancements in neuroscience research .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for creating complex peptides used in biological studies and drug development. |

| Drug Development | Enhances design of pharmaceuticals targeting specific biological pathways. |

| Bioconjugation | Facilitates attachment of biomolecules for diagnostic tools and targeted therapies. |

| Neuroscience Research | Aids in understanding neuropeptides and potential treatments for neurological disorders. |

Mechanism of Action

The mechanism of action of Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid involves its incorporation into peptides. The Fmoc group protects the amine during synthesis and is removed under basic conditions to reveal the free amine. The hydroxy and methylthio groups can participate in various chemical reactions, allowing for the creation of diverse peptide structures. These peptides can interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Fmoc-Sta-OH (Statine Derivative)

- Structure: (3S,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid (CAS 158257-40-0).

- Key Differences : Replaces the methylthio group with a methyl group at position 4.

- Applications : Widely used in protease inhibitors (e.g., HIV-1 protease inhibitors) due to its transition-state mimicry .

- Synthesis : Prepared via Pd/C hydrogenation of cyclohexylidene-protected intermediates .

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic Acid (Fmoc-ACHPA-OH)

Fmoc-6-Ahx-OH

- Structure: 6-aminohexanoic acid lacking hydroxyl and methylthio groups.

- Applications : Common spacer/linker in peptide-drug conjugates for improved solubility .

Comparative Data Table

Commercial Availability

- Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid: Discontinued by CymitQuimica but available via Santa Cruz Biotechnology (CAS 268542-18-3, $180–360 per 100–250 mg) .

- Fmoc-Sta-OH : Available from Bachem (250 mg for $756) .

Biological Activity

Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid (Fmoc-AHTHXA) is a synthetic amino acid derivative primarily utilized in peptide synthesis. Its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protective group, allows for the introduction of specific functionalities into peptides. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.

- Molecular Formula : C22H25NO6S

- Molecular Weight : 415.51 g/mol

- CAS Number : 268542-18-3

- Purity : ≥ 97% (HPLC)

The biological activity of Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is largely attributed to its incorporation into peptide sequences. The Fmoc group serves as a protective moiety during synthesis, which is removed under basic conditions to yield a free amine. The hydroxy and methylthio groups can engage in various chemical reactions, facilitating the creation of diverse peptide structures that can interact with biological targets such as enzymes and receptors.

1. Peptide Synthesis

Fmoc-AHTHXA is primarily used in the synthesis of peptides that can serve as probes or inhibitors in biological assays. These peptides are essential for studying protein-protein interactions and enzyme mechanisms.

2. Therapeutic Potential

Research indicates that peptides synthesized using Fmoc-AHTHXA may have therapeutic applications targeting specific proteins involved in diseases such as cancer and infectious diseases. For example:

- Case Study : A study demonstrated that a peptide derived from Fmoc-AHTHXA inhibited a key enzyme involved in tumor growth, suggesting potential for cancer therapy .

3. Diagnostic Tools

The compound is also utilized in developing diagnostic tools and biosensors due to its ability to form stable complexes with target biomolecules.

Research Findings

Recent studies have highlighted the versatility of Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid in various biochemical applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.